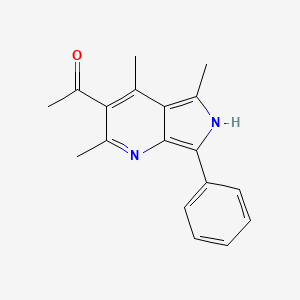
S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CARBAMIC ACID,DIMETHYLTHIO-, S-(2-SEC-BUTYL-4,6-DINITROPHENYL) ESTER (7CI,8CI) is a chemical compound with the CAS number 4665-24-1It is characterized by the presence of a carbamic acid group, a dimethylthio group, and a dinitrophenyl ester group, which contribute to its distinct chemical behavior .
Métodos De Preparación
The synthesis of CARBAMIC ACID,DIMETHYLTHIO-, S-(2-SEC-BUTYL-4,6-DINITROPHENYL) ESTER involves several steps. One common method includes the reaction of carbamic acid derivatives with appropriate reagents to introduce the dimethylthio and dinitrophenyl ester groups. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
CARBAMIC ACID,DIMETHYLTHIO-, S-(2-SEC-BUTYL-4,6-DINITROPHENYL) ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
CARBAMIC ACID,DIMETHYLTHIO-, S-(2-SEC-BUTYL-4,6-DINITROPHENYL) ESTER has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of CARBAMIC ACID,DIMETHYLTHIO-, S-(2-SEC-BUTYL-4,6-DINITROPHENYL) ESTER involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with specific amino acid residues, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
CARBAMIC ACID,DIMETHYLTHIO-, S-(2-SEC-BUTYL-4,6-DINITROPHENYL) ESTER can be compared with other carbamic acid derivatives and dinitrophenyl esters. Similar compounds include:
Carbamic acid,dimethylthio-, S-(2-sec-butyl-4,6-dinitrophenyl) ester: Shares similar structural features but may differ in specific functional groups.
Dithiocarbamates: Compounds with similar sulfur-containing groups.
Nitrophenyl esters:
Propiedades
Número CAS |
4665-24-1 |
|---|---|
Fórmula molecular |
C13H17N3O5S |
Peso molecular |
327.36 g/mol |
Nombre IUPAC |
S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C13H17N3O5S/c1-5-8(2)10-6-9(15(18)19)7-11(16(20)21)12(10)22-13(17)14(3)4/h6-8H,5H2,1-4H3 |
Clave InChI |
NEHKDFZUCXYFLB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])SC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)


![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)
![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)
